molecular formula C12H15ClN2O2 B8753124 2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone

2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B8753124
M. Wt: 254.71 g/mol
InChI Key: FHMLMNLCGWJXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloroacetyl group attached to the piperazine ring and a hydroxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone typically involves the reaction of 4-(4-hydroxyphenyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone can be compared with other piperazine derivatives, such as:

    1-(2-Bromoacetyl)-4-(4-hydroxyphenyl)piperazine: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    1-(2-Chloroacetyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with a methoxyphenyl group instead of a hydroxyphenyl group.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H15ClN2O2/c13-9-12(17)15-7-5-14(6-8-15)10-1-3-11(16)4-2-10/h1-4,16H,5-9H2

InChI Key

FHMLMNLCGWJXIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CCl

Origin of Product

United States

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